5-Benzyl-2-hydroxybenzoic acid
Overview
Description
5-Benzyl-2-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a type of phenolic acid. This compound is characterized by the presence of a benzyl group attached to the fifth position of the benzoic acid ring and a hydroxyl group at the second position. Hydroxybenzoic acids are known for their antioxidant properties and are widely studied for their potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2-hydroxybenzoic acid typically involves the benzylation of 2-hydroxybenzoic acid (salicylic acid). One common method is the Friedel-Crafts alkylation, where salicylic acid reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of 5-benzyl-2-hydroxybenzaldehyde or this compound.
Reduction: Formation of 5-benzyl-2-hydroxybenzyl alcohol.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.
Scientific Research Applications
5-Benzyl-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Analgesic Properties: Similar to salicylic acid, it may exert pain-relieving effects by inhibiting COX enzymes and reducing inflammation.
Comparison with Similar Compounds
Salicylic Acid (2-Hydroxybenzoic Acid): Known for its use in acne treatment and as a precursor to aspirin.
4-Hydroxybenzoic Acid: Used in the production of parabens, which are preservatives in cosmetics and pharmaceuticals.
3,5-Dihydroxybenzoic Acid: Studied for its antioxidant properties and potential health benefits.
Uniqueness: 5-Benzyl-2-hydroxybenzoic acid is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its bioavailability and efficacy in biological systems. This structural modification can also influence its reactivity and interaction with molecular targets compared to other hydroxybenzoic acids .
Properties
IUPAC Name |
5-benzyl-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIMKCDXMUVHON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623959 | |
Record name | 5-Benzyl-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4386-41-8 | |
Record name | 5-Benzyl-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-benzyl-2-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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